Hexacyanochromate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

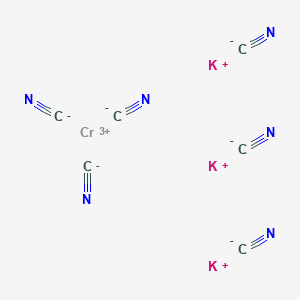

Properties

IUPAC Name |

tripotassium;chromium(3+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Cr.3K/c6*1-2;;;;/q6*-1;+3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBUIQUQPGBKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6CrK3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929218 | |

| Record name | (OC-6-11)-Tripotassium hexakis(cyano-C)chromate(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13601-11-1 | |

| Record name | Hexacyanochromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (OC-6-11)-Tripotassium hexakis(cyano-C)chromate(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium hexa(cyano-C)chromate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Hexacyanochromate(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the hexacyanochromate(III) anion, [Cr(CN)₆]³⁻, a compound of significant interest in coordination chemistry, materials science, and biochemistry. This document details its structural, spectroscopic, electrochemical, and magnetic characteristics, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for research and development applications.

Physicochemical Properties

The this compound(III) anion is most commonly studied as its potassium salt, K₃[Cr(CN)₆]. It is a yellow, air-stable, crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | K₃[Cr(CN)₆] | [1] |

| Molar Mass | 325.399 g/mol | [1] |

| Appearance | Vivid, yellow, opaque crystals | [1] |

| Density | 1.71 g/cm³ | [1] |

| Solubility in Water | 30.96 g/100 mL (at 20 °C) | [1] |

| Magnetic Behavior | Paramagnetic | [1] |

Structural Properties and Crystallography

The this compound(III) anion possesses an octahedral geometry, with the central chromium(III) ion coordinated to six cyanide ligands through the carbon atoms. The complex belongs to the Oₕ point group.

Detailed crystallographic data for potassium this compound(III) are presented below. The structure has been determined by single-crystal X-ray diffraction.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Lattice Constants | a = 8.55 Å, b = 13.80 Å, c = 13.74 Å |

| β = 128.42° | |

| Cr-C Bond Length | ~2.08 Å |

| C-N Bond Length | ~1.18 Å |

Spectroscopic Properties

The spectroscopic signature of this compound(III) provides valuable insights into its electronic structure and bonding.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of this compound(III) is the strong absorption band corresponding to the C≡N stretching vibration.

| Vibration Mode | Wavenumber (cm⁻¹) |

| ν(C≡N) | ~2126 |

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of aqueous solutions of K₃[Cr(CN)₆] displays characteristic bands in the ultraviolet and visible regions, arising from d-d electronic transitions of the Cr(III) center.

| Wavelength (λₘₐₓ) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment |

| 310 nm | 62.0 | ⁴A₂g → ⁴T₂g |

| 375 nm | 85.5 | ⁴A₂g → ⁴T₁g |

The reduced form, this compound(II) ([Cr(CN)₆]⁴⁻), exhibits a single peak at 326 nm.

Redox and Electrochemical Properties

Magnetic Properties

Potassium this compound(III) is a paramagnetic compound.[1] The chromium(III) center has a d³ electronic configuration. In the strong crystal field environment provided by the cyanide ligands, these three electrons occupy the t₂g orbitals with parallel spins (t₂g³), resulting in three unpaired electrons. This gives a theoretical spin-only magnetic moment (μ_s) calculated as:

μ_s = √[n(n+2)] = √[3(3+2)] = √15 ≈ 3.87 Bohr magnetons (μ_B)

This value is in good agreement with experimentally observed magnetic moments.[2]

Experimental Protocols

Synthesis of Potassium this compound(III)

This protocol is adapted from established literature procedures for the aqueous synthesis of K₃[Cr(CN)₆].[3]

Materials:

-

Chromium(III) acetate (B1210297) monohydrate (Cr(CH₃COO)₃·H₂O)

-

Potassium cyanide (KCN)

-

Activated charcoal

-

Distilled water

-

95% Ethanol

Procedure:

-

Dissolve 42 g of chromium(III) acetate monohydrate in 180 mL of distilled water.

-

In a separate beaker, dissolve 75 g of potassium cyanide in approximately 300 mL of distilled water and bring the solution to a boil. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Slowly pour the chromium(III) acetate solution into the boiling potassium cyanide solution with constant stirring.

-

Add 2 g of activated charcoal to the hot mixture and continue stirring for several minutes.

-

Filter the hot mixture to remove the charcoal.

-

Evaporate the filtrate on a steam bath to a volume of approximately 300 mL.

-

Treat the hot solution with a fresh portion of activated charcoal and filter while hot.

-

Cool the filtrate in an ice bath to induce crystallization. Pale-yellow needles of K₃[Cr(CN)₆] will form.

-

Collect the crystals by suction filtration and press them well to remove the mother liquor.

-

Further crops of crystals can be obtained by evaporating the mother liquor.

-

Wash each batch of crystals with two 25 mL portions of 95% ethanol.

-

Dry the final product in a desiccator, protected from light.

Purification: For a high-purity product, recrystallize the crude material from water (not exceeding 60 °C).

Characterization Methods

UV-Visible Spectroscopy:

-

Prepare a dilute aqueous solution of K₃[Cr(CN)₆] of known concentration (e.g., in the range of 1-10 mM).

-

Record the absorption spectrum from 200 to 800 nm using a UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.

-

Identify the wavelengths of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Infrared Spectroscopy:

-

Prepare a KBr pellet of the solid K₃[Cr(CN)₆] sample.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic C≡N stretching frequency.

Cyclic Voltammetry:

-

Prepare an aqueous solution of K₃[Cr(CN)₆] (e.g., 5 mM) in a suitable supporting electrolyte (e.g., 0.1 M KCl).

-

Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

-

Scan the potential in a range that encompasses the [Cr(CN)₆]³⁻/[Cr(CN)₆]⁴⁻ redox couple (e.g., from +0.2 V to -1.2 V vs. Ag/AgCl).

-

Record the cyclic voltammogram at various scan rates (e.g., 20, 50, 100 mV/s) to assess the reversibility of the redox process.

Visualizations

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to this compound(III).

Caption: Workflow for the synthesis and characterization of K₃[Cr(CN)₆].

Caption: Postulated hydrolysis pathway of [Cr(CN)₆]³⁻ in aqueous solution.

References

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Hexacyanochromate(III)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and detailed characterization of potassium hexacyanochromate(III), K₃[Cr(CN)₆]. It includes established experimental protocols, tabulated quantitative data, and visualizations to elucidate the compound's structure and the synthetic workflow.

Introduction

Potassium this compound(III), also known as potassium chromicyanide, is an inorganic coordination compound with the formula K₃[Cr(CN)₆].[1] It consists of a central chromium(III) ion octahedrally coordinated to six cyanide ligands, forming the [Cr(CN)₆]³⁻ anion, with three potassium cations providing charge balance.[1] This yellow, air-stable, and paramagnetic solid is isomorphous with potassium ferricyanide.[1] Its well-defined structure and electrochemical properties make it a compound of interest in various fields, including coordination chemistry, materials science, and as a precursor for synthesizing other complex materials like Prussian blue analogues.[2][3] This guide outlines a reliable method for its synthesis and the key analytical techniques used for its characterization.

Synthesis of Potassium this compound(III)

The synthesis of K₃[Cr(CN)₆] is typically achieved by the reaction of a chromium(III) salt with potassium cyanide in an aqueous solution.[1] The following protocol is a well-established method derived from inorganic laboratory preparations.[4]

Experimental Protocol

A detailed method for the synthesis of potassium this compound(III) is as follows[4]:

-

Preparation of Reactant Solutions:

-

Dissolve 42.0 g of chromium(III) acetate (B1210297) monohydrate in 180 mL of water to prepare the chromium(III) salt solution.

-

In a separate, larger beaker, dissolve 75.0 g of potassium cyanide (KCN) in approximately 300 mL of water and bring the solution to a boil. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

-

Reaction:

-

Pour the chromium(III) acetate solution into the boiling potassium cyanide solution.

-

Add 2.0 g of activated charcoal to the hot mixture. Stir for several minutes.

-

-

Initial Filtration and Concentration:

-

Filter the hot mixture to remove the charcoal and any insoluble impurities.

-

Transfer the filtrate to an evaporating dish and evaporate it on a steam bath to a volume of about 300 mL.

-

-

Second Filtration and Crystallization:

-

Treat the hot, concentrated solution again with a small amount of activated charcoal and filter while hot.

-

Cool the filtrate in an ice bath to induce crystallization. Pale-yellow needles of K₃[Cr(CN)₆] will form.

-

-

Product Isolation and Purification:

-

Collect the crystals by suction filtration and press them well to remove the mother liquor.

-

The mother liquor can be further evaporated to obtain subsequent crops of the product.

-

Wash each batch of crystals with two 25 mL portions of 95% ethanol.

-

Dry the final product in a desiccator, protected from light. The crude yield is approximately 35 grams.

-

-

Recrystallization (Optional):

-

For a highly pure product, the crude material can be recrystallized from water, ensuring the temperature does not exceed 60°C.[4]

-

Synthesis Workflow

The logical flow of the synthesis protocol is illustrated in the diagram below.

Characterization

The synthesized potassium this compound(III) is characterized using a variety of analytical techniques to confirm its identity, purity, and structural properties.

Physical and Chemical Properties

The fundamental physical and chemical properties of K₃[Cr(CN)₆] are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆CrK₃N₆ |

| Molar Mass | 325.40 g·mol⁻¹[1][5] |

| Appearance | Vivid, yellow, opaque crystals / Pale-yellow needles[1][4] |

| Density | 1.71 g/cm³[1] |

| Solubility in Water | 30.96 g/100 mL (at 20 °C)[1] |

| Melting Point | >350 °C (decomposes)[5][6] |

| Magnetic Properties | Paramagnetic[1] |

Structural Characterization

The precise arrangement of atoms in K₃[Cr(CN)₆] is determined by X-ray crystallography.

Potassium this compound(III) crystallizes in the monoclinic crystal system.[7] The structure consists of discrete [Cr(CN)₆]³⁻ anions where the central chromium(III) ion is in a distorted octahedral geometry, bonded to the carbon atoms of the six cyanide ligands.[7] These complex anions are situated within a framework of potassium cations.[7]

The crystallographic parameters for K₃[Cr(CN)₆] are detailed in the following table.

| Parameter | Value |

| Crystal System | Monoclinic[7] |

| Space Group | P2₁/c[7] |

| Cell Parameters | a = 7.070 Å, b = 10.402 Å, c = 8.360 Å, β = 107.20° |

| Bond Length (C-N) | ~1.18 Å[7] |

Spectroscopic Characterization

Spectroscopy is essential for confirming the presence of functional groups and understanding the electronic structure of the complex.

IR spectroscopy is used to identify the vibrational modes of the complex, particularly the cyanide ligand. The this compound(III) ion, having octahedral symmetry, displays four fundamental vibrational frequencies that are infrared active.[8]

| Vibration Mode | Wavenumber (cm⁻¹) |

| Cyanide Stretch (ν(C≡N)) | ~2120 - 2130 |

| Metal-Carbon Stretch (ν(Cr-C)) | ~450 - 460 |

| Metal-Cyanide Bend (δ(Cr-CN)) | ~330 - 340 |

Note: Specific peak positions can vary slightly based on sample preparation (e.g., KBr pellet, Nujol mull) and instrument resolution.

Experimental Protocol: An IR spectrum is typically recorded by preparing a KBr pellet containing a small amount of the finely ground sample or as a Nujol mull. The spectrum is then collected using an FTIR spectrometer over a range of 4000 to 400 cm⁻¹.

The UV-Vis spectrum of an aqueous solution of K₃[Cr(CN)₆] provides information about the electronic transitions within the d-orbitals of the Cr(III) center. For octahedral Cr(III) complexes (a d³ system), two spin-allowed d-d transitions are typically observed.[9]

| Transition | Approximate λₘₐₓ (nm) |

| ⁴A₂g → ⁴T₂g | ~400 |

| ⁴A₂g → ⁴T₁g | ~580 |

Note: These values are typical for hexaaquachromium(III) and serve as a reference; the strong ligand field of cyanide will shift these peaks to shorter wavelengths (higher energy).

Experimental Protocol: A dilute aqueous solution of K₃[Cr(CN)₆] is prepared using a calibrated volumetric flask. The UV-Visible absorption spectrum is recorded using a dual-beam spectrophotometer, with deionized water as the reference, typically over a range of 200-800 nm.

Magnetic Properties

Consistent with a d³ electronic configuration, K₃[Cr(CN)₆] is paramagnetic due to the presence of unpaired electrons in the t₂g orbitals of the chromium(III) ion.[1] Magnetic susceptibility measurements can be used to determine the effective magnetic moment.

| Property | Value / Description |

| Magnetic Behavior | Paramagnetic[1] |

| Theoretical Magnetic Moment | ~3.87 µB (spin-only value) |

| Interaction Type | Weak antiferromagnetic interactions may be present in the solid state.[10] |

Experimental Protocol: The magnetic susceptibility of a powdered sample is measured over a range of temperatures using a SQUID (Superconducting Quantum Interference Device) magnetometer. The data can be used to calculate the effective magnetic moment per formula unit.

References

- 1. Potassium this compound(III) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Potassium this compound(III) 99.99 trace metals 13601-11-1 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. digital.library.txst.edu [digital.library.txst.edu]

- 9. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Hexacyanochromate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of hexacyanochromate compounds. It delves into the detailed structural parameters determined through experimental methods, outlines the protocols for these experiments, and illustrates key workflows and concepts through diagrams. The information is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who are working with or have an interest in this class of coordination compounds.

Introduction to this compound Compounds

This compound(III), [Cr(CN)₆]³⁻, is an inorganic coordination complex consisting of a central chromium atom in the +3 oxidation state surrounded by six cyanide ligands in an octahedral geometry. This anion forms a variety of salts with different cations, leading to a diverse range of crystal structures and properties. These compounds are of interest for their applications in areas such as molecular magnetism, battery materials, and catalysis.[1][2] The crystal packing and resulting three-dimensional structure are crucial in determining the material's bulk properties.

Prussian blue analogues (PBAs) are a significant subclass of these compounds, with a general formula of AₓPᵐ[Rⁿ(CN)₆]ᵧ·zH₂O, where R is often chromium.[1] These materials possess a face-centered cubic framework that can accommodate various cations (A) and water molecules within its interstitial sites.[2] The structural integrity and electrochemical properties of PBAs make them promising candidates for next-generation battery electrodes.[2][3]

The determination of the precise atomic arrangement, including bond lengths, bond angles, and unit cell dimensions, is accomplished primarily through single-crystal X-ray diffraction.[4][5] This powerful analytical technique provides detailed insight into the three-dimensional structure of crystalline materials.[6]

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for a selection of this compound compounds, as determined by X-ray diffraction studies.

Table 1: Crystal Data for Alkali Metal Hexacyanochromates(III)

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Ref. |

| K₃[Cr(CN)₆] | Monoclinic | P2₁/c | 8.55 | 13.80 | 13.74 | 90.00 | 128.42 | 90.00 | 1270.17 | [7] |

| K₃[Cr(CN)₆] | Orthorhombic | Pbcn | - | - | - | - | - | - | - | [8] |

Table 2: Crystal Data for Divalent Cation Hexacyanochromates(III) of the form M₃[Cr(CN)₆]₂·6H₂O

These compounds are reported to be isostructural.[9]

| Cation (M²⁺) | Crystal System | Space Group | Unit Cell Parameter a (Å) | Ref. |

| Mn²⁺ | Cubic | Fm3m or F43m | 10.836 | [9] |

| Fe²⁺ | Cubic | Fm3m or F43m | 10.426 | [9] |

| Co²⁺ | Cubic | Fm3m or F43m | 10.362 | [9] |

| Ni²⁺ | Cubic | Fm3m or F43m | 10.352 | [9] |

| Cu²⁺ | Cubic | Fm3m or F43m | 10.325 | [9] |

| Zn²⁺ | Cubic | Fm3m or F43m | 10.601 | [9] |

| Cd²⁺ | Cubic | Fm3m or F43m | 10.953 | [9] |

Table 3: Crystal Data for Selected Prussian Blue Analogues Containing Chromium

| Compound Formula | Crystal System | Space Group | Unit Cell Parameter a (Å) | Ref. |

| Rb₁.₄₇₄Cr[Cr(CN)₆]₀.₉₉₇ | Cubic | Fm3̅m | 10.31 | [10][11] |

| Oxidized Cr[Cr(CN)₆] | Cubic | Fm3̅m | 10.42 | [10] |

| NaMnCr(CN)₆ | Cubic | F4̅3m | - | [12] |

Table 4: Selected Bond Lengths and Angles for K₃[Cr(CN)₆]

| Bond | Length (Å) | Angle | Degrees (°) | Ref. |

| Cr-C | ~2.07 | C-Cr-C | ~90 / ~180 | [13] |

| C-N | 1.18 | Cr-C-N | ~180 | [7] |

| K-N | 2.83 - 3.48 | - | - | [7] |

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[4] The process involves several critical steps, from sample preparation to data analysis, to generate a three-dimensional model of the electron density within the crystal.[6][14]

3.1. Step 1: Crystal Growth and Selection High-quality single crystals are paramount for a successful diffraction experiment.[6] Crystals should be well-formed, free of defects, and typically between 30 and 300 microns in size.[6] A common method for growing crystals of coordination compounds is the slow evaporation of a saturated solution or the slow cooling of a supersaturated solution.[5] Once grown, a suitable crystal is selected under a microscope.

3.2. Step 2: Crystal Mounting The selected crystal is carefully mounted on a thin glass fiber or a loop using an adhesive like epoxy or oil that does not interfere with the diffraction.[6] This assembly is then attached to a goniometer head, which allows for the precise orientation of the crystal in the X-ray beam.[14][15]

3.3. Step 3: Data Collection The mounted crystal is placed in a diffractometer, which consists of an X-ray source, a goniometer for rotating the crystal, and a detector.[6][14]

-

X-ray Generation : X-rays, typically from a molybdenum or copper source, are generated, filtered to produce monochromatic radiation, and collimated into a focused beam directed at the crystal.[14]

-

Diffraction : As the crystal is rotated, the incident X-rays are diffracted by the regularly spaced atoms in the crystal lattice.[6] Constructive interference occurs when the conditions of Bragg's Law (nλ = 2d sinθ) are met, producing a pattern of diffraction spots (reflections).[14]

-

Data Acquisition : The detector, such as a CCD or pixel detector, records the positions and intensities of the diffracted X-ray beams as the crystal is rotated through various angles.[4][14] A complete dataset often requires collecting hundreds of frames over several hours.[14]

3.4. Step 4: Data Processing and Structure Solution

-

Unit Cell Determination : From the positions of the diffraction spots, the dimensions and symmetry of the unit cell (the basic repeating unit of the crystal lattice) are determined.[16][17]

-

Data Reduction : The raw data is processed to correct for experimental factors and to integrate the intensities of each reflection.[16]

-

Structure Solution : The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[4]

-

Structure Refinement : An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model, resulting in the final, precise three-dimensional structure.[4]

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the fundamental components of a this compound compound.

References

- 1. Structural complexity in Prussian blue analogues - Materials Horizons (RSC Publishing) DOI:10.1039/D1MH01124C [pubs.rsc.org]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. Prussian Blue Analogs for Rechargeable Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. mp-645346: K3Cr(CN)6 (orthorhombic, Pbcn, 60) [legacy.materialsproject.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nonaqueous Synthesis of Low-Vacancy Chromium this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. researchgate.net [researchgate.net]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. indianchemicalsociety.com [indianchemicalsociety.com]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Configuration and Magnetic Properties of Hexacyanochromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic structure and resulting magnetic properties of hexacyanochromate complexes. By integrating fundamental principles of coordination chemistry with experimental data, this document serves as a detailed resource for professionals in research and development.

Theoretical Framework: Understanding Bonding and Magnetism

The electronic and magnetic properties of this compound complexes are best understood through the lenses of Crystal Field Theory (CFT) and Ligand Field Theory (LFT).

Crystal Field Theory (CFT)

CFT provides a model for the breaking of degeneracy of electron orbital states, primarily the d-orbitals of a central metal ion, due to the electrostatic field of surrounding ligands.[1][2] In an octahedral complex such as this compound, the six cyanide ligands create an electrostatic field that splits the five d-orbitals into two distinct energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (eg).[3][4]

The magnitude of this energy separation, known as the crystal field splitting energy (Δo), is determined by the nature of the ligands. Cyanide (CN⁻) is a "strong-field" ligand, meaning it induces a large Δo.[5] This large energy gap is crucial in determining the electron configuration and subsequent magnetic properties of the complex.

Ligand Field Theory (LFT)

While CFT provides a useful electrostatic model, LFT offers a more complete picture by incorporating the covalent nature of metal-ligand bonding using molecular orbital theory.[6][7][8] LFT considers the overlap of metal and ligand orbitals to form bonding and antibonding molecular orbitals. The t₂g and eg orbitals in this model are the antibonding counterparts that correspond to the split d-orbitals in CFT. The strength of the ligand and the resulting Δo are explained by the extent of orbital overlap and the relative energies of the metal and ligand orbitals.[9]

Figure 1: d-orbital splitting in an octahedral field.

Electronic and Magnetic Properties of this compound Species

The oxidation state of the central chromium atom dictates the number of d-electrons, which in turn, following the principles of CFT/LFT, determines the electronic configuration and magnetic moment of the complex.

This compound(III): [Cr(CN)₆]³⁻

In this complex, chromium exists in the +3 oxidation state.[10][11] A neutral chromium atom has an electron configuration of [Ar] 3d⁵ 4s¹.[1][7][12] To form the Cr³⁺ ion, three electrons are removed, resulting in a d³ configuration ([Ar] 3d³).[10]

The three d-electrons populate the lower energy t₂g orbitals singly, with parallel spins, in accordance with Hund's rule. This arrangement results in three unpaired electrons, rendering the [Cr(CN)₆]³⁻ complex paramagnetic.[10][11][13]

The spin-only magnetic moment (μs) can be calculated using the formula: μs = √[n(n+2)] B.M. where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons.

For [Cr(CN)₆]³⁻, with n=3: μs = √[3(3+2)] = √15 ≈ 3.87 B.M.[10][14][15]

This compound(II): [Cr(CN)₆]⁴⁻

Reduction of the this compound(III) complex yields the Cr(II) species.[11] In this case, chromium is in the +2 oxidation state, corresponding to a d⁴ electron configuration ([Ar] 3d⁴).[1]

Due to the strong field nature of the cyanide ligands, the complex adopts a low-spin configuration. The four d-electrons occupy the t₂g orbitals. To minimize energy, one pair of electrons occupies one t₂g orbital, while the other two electrons occupy the remaining two t₂g orbitals singly. This results in two unpaired electrons, making the [Cr(CN)₆]⁴⁻ complex paramagnetic.

For [Cr(CN)₆]⁴⁻, with n=2: μs = √[2(2+2)] = √8 ≈ 2.83 B.M.

Figure 2: Electronic configuration and resulting magnetic moment.

Data Summary

The quantitative electronic and magnetic data for the primary this compound species are summarized below.

| Complex Ion | Oxidation State of Cr | d-electron Count | Ligand Field | Electron Configuration | No. of Unpaired Electrons (n) | Calculated Spin-Only Magnetic Moment (μs) | Magnetic Property |

| [Cr(CN)₆]³⁻ | +3 | 3 | Strong | t₂g³ eg⁰ | 3 | ≈ 3.87 B.M. | Paramagnetic |

| [Cr(CN)₆]⁴⁻ | +2 | 4 | Strong | t₂g⁴ eg⁰ | 2 | ≈ 2.83 B.M. | Paramagnetic |

Experimental Protocols

The synthesis and characterization of this compound complexes involve standard inorganic chemistry techniques. The determination of magnetic properties is a critical characterization step.

Synthesis of Potassium this compound(III) (K₃[Cr(CN)₆])

This protocol is adapted from established preparative inorganic chemistry methods.[11]

-

Preparation of Reactants: Prepare an aqueous solution of a chromium(III) salt, such as chromium(III) chloride (CrCl₃) or chromium(III) sulfate (B86663) (Cr₂(SO₄)₃). Prepare a separate aqueous solution of potassium cyanide (KCN). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Slowly add the KCN solution to the chromium(III) salt solution with constant stirring. An excess of KCN is typically used to ensure the complete formation of the hexacyano complex.

-

Formation of the Complex: The reaction mixture is gently heated to facilitate the ligand exchange reaction, replacing the coordinated water or other ligands with cyanide ions.

-

Isolation and Purification: The resulting yellow solution is cooled to induce crystallization of K₃[Cr(CN)₆].[11] The yellow, crystalline solid is then isolated by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol) to remove impurities, and dried.[13] Recrystallization from water can be performed for further purification.

Determination of Magnetic Susceptibility by the Gouy Method

The Gouy method is a classical and effective technique for measuring the magnetic susceptibility of solid samples.

Principle: A sample is suspended from a balance such that one end is in a region of a strong, uniform magnetic field and the other end is in a region of negligible field strength. Paramagnetic samples are drawn into the magnetic field, causing an apparent increase in weight, while diamagnetic samples are repelled, causing an apparent decrease.

Methodology:

-

Sample Preparation: The synthesized this compound complex is finely powdered and packed uniformly into a long, cylindrical sample tube (Gouy tube).

-

Initial Measurement (Field Off): The Gouy tube is suspended from an analytical balance, positioned between the poles of an electromagnet, and its mass is accurately measured in the absence of a magnetic field (W₀).

-

Second Measurement (Field On): The electromagnet is turned on to a calibrated, constant field strength, and the new apparent mass of the sample is measured (W).

-

Calculation: The change in mass (ΔW = W - W₀) is directly proportional to the volume magnetic susceptibility (κ) of the sample. The mass susceptibility (χg) is calculated using the equation: χg = (2 * g * ΔW) / (H² * A) where 'g' is the acceleration due to gravity, 'H' is the magnetic field strength, and 'A' is the cross-sectional area of the sample. In practice, the apparatus is typically calibrated with a substance of known susceptibility, simplifying the calculation.

-

Molar Susceptibility and Correction: The mass susceptibility is converted to molar susceptibility (χM) by multiplying by the molar mass of the complex. This value is then corrected for the diamagnetism of the constituent atoms (Pascal's constants) to obtain the corrected molar susceptibility (χ'M), which is solely due to the unpaired electrons.

-

Magnetic Moment Calculation: The effective magnetic moment (μeff) is then calculated from the corrected molar susceptibility using the equation: μeff = 2.828 * √(χ'M * T) where 'T' is the absolute temperature in Kelvin. The experimental μeff can then be compared to the theoretical spin-only value.

Figure 3: Experimental workflow for the Gouy Method.

Conclusion

The this compound anion, in both its Cr(III) and Cr(II) oxidation states, serves as an excellent model for demonstrating the principles of coordination chemistry. The strong-field nature of the cyanide ligand dictates the electronic configuration of these octahedral complexes, leading to predictable paramagnetic behavior. The this compound(III) complex possesses three unpaired electrons (d³), while the low-spin this compound(II) complex has two unpaired electrons (d⁴). These electronic structures give rise to distinct, calculable magnetic moments, which can be verified experimentally through techniques such as the Gouy method. A thorough understanding of these fundamental properties is essential for the rational design and development of novel metal-based therapeutics and materials.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electron configurations of the elements (data page) - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potassium this compound(III) - Wikipedia [en.wikipedia.org]

- 7. orbitals - Why do elements in columns 6 and 11 assume 'abnormal' electron configurations? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Sciencemadness Discussion Board - Potassium this compound III - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Solved Calculate the spin only magnetic moment for Cr(CN)6 | Chegg.com [chegg.com]

- 10. shodhbhagirathi.iitr.ac.in:8081 [shodhbhagirathi.iitr.ac.in:8081]

- 11. quora.com [quora.com]

- 12. homework.study.com [homework.study.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The magnetic moment of the complex Cr(CN)64− is. [infinitylearn.com]

- 15. Synthesis, crystal structure, magnetic properties and computational study of a series of cyano-bridged MnIII-FeIII complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Nonaqueous Synthesis of Chromium Hexacyanochromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nonaqueous synthesis of chromium hexacyanochromate, a Prussian blue analogue with significant potential in various applications due to its magnetic properties. Traditional aqueous synthesis routes for this specific compound have historically been challenging, often resulting in materials with high vacancy rates, poor crystallinity, and uncontrolled oxidation states, which has hindered the experimental validation of its predicted strong magnetic interactions.[1][2][3][4][5][6] This guide details a successful nonaqueous chemical strategy that overcomes these limitations, producing low-vacancy, nanocrystalline chromium this compound.[1][2][3]

Introduction to Nonaqueous Synthesis of Prussian Blue Analogues

Prussian blue analogues (PBAs) are a versatile class of coordination polymers with a wide range of applications, including in battery materials and as electrocatalysts.[7] The synthesis of PBAs has traditionally been performed via co-precipitation in aqueous solutions.[1][7] However, for certain compositions like chromium this compound, the use of water as a solvent presents significant obstacles.[1][2][3] Specifically, the inertness of the solvated Cr³⁺ ion and the instability of the Cr(CN)₆⁴⁻ intermediate in water make aqueous synthesis problematic.[1] Nonaqueous synthesis routes offer a viable alternative by providing a reaction environment that can circumvent these issues, allowing for greater control over the material's stoichiometry, crystallinity, and oxidation state.[1][2][3] This approach has been shown to be effective in producing high-quality PBAs with reduced water content and fewer crystal defects.[8][9]

Experimental Protocol: Nonaqueous Synthesis of Low-Vacancy Chromium this compound

The following protocol is based on the successful synthesis of a virtually defect-free Cr³⁺[Cr³⁺(CN)₆] compound.[1][2] The process involves the initial synthesis of a reduced precursor followed by a controlled oxidation step.

Materials and Precursors

| Chemical | Formula | Purity | Supplier |

| Chromium(II) chloride | CrCl₂ | 99.9% | Sigma-Aldrich |

| Potassium cyanide | KCN | 98%+ | Sigma-Aldrich |

| Rubidium chloride | RbCl | 99% | Sigma-Aldrich |

| N-methylformamide | C₂H₅NO | 99% | Sigma-Aldrich |

| Nitric acid | HNO₃ | - | Ultrapure water |

Synthesis of the Reduced Precursor (Rb₁.₄₇₄Cr[Cr(CN)₆]₀.₉₉₇)

This synthesis must be conducted in an inert atmosphere, such as an argon-filled glovebox, to prevent unwanted oxidation.[2]

-

Solution 1 Preparation: Dissolve anhydrous CrCl₂ in N-methylformamide (NMF) to create a 200 mM solution.

-

Solution 2 Preparation: Dissolve KCN and RbCl together in NMF to create a solution that is 240 mM in KCN and 160 mM in RbCl.

-

Reaction: Heat both solutions to 180°C. While maintaining this temperature and under vigorous stirring, add the CrCl₂ solution dropwise to the KCN/RbCl solution.

-

Cooling: After the addition is complete, allow the reaction mixture to slowly cool to room temperature with continuous stirring.

-

Isolation: Seal the reaction vessel and centrifuge to collect the precipitate. This product is the reduced precursor.[2]

Oxidation to Cr[Cr(CN)₆]₀.₉₉₆

-

Exposure and Dispersion: Expose the synthesized reduced precursor to air. Immediately add a 0.1 M solution of nitric acid in ultrapure water.

-

Oxidation Reaction: Heat the dispersion to 95°C and stir at this temperature for a minimum of 48 hours.

-

Product Collection: Collect the final product by centrifugation.

-

Washing and Drying: Wash the collected material twice with ultrapure water and then dry it at 140°C under vacuum.[2]

-

Handling: The final oxidized product should be handled in an inert atmosphere (glovebox) to prevent rehydration.[2]

Synthesis and Oxidation Workflow

The following diagram illustrates the key steps in the nonaqueous synthesis and subsequent oxidation of chromium this compound.

Caption: Workflow for the nonaqueous synthesis of chromium this compound.

Physicochemical Characterization Data

The nonaqueous synthesis method yields a product with significantly fewer vacancies and a well-defined crystalline structure.[1] Key characterization data are summarized below.

| Property | Reduced Precursor (Rb₁.₄₇₄Cr[Cr(CN)₆]₀.₉₉₇) | Oxidized Product (Cr[Cr(CN)₆]₀.₉₉₆) |

| Composition | Determined by Rietveld refinement and ICP-MS.[2] | Determined by Rietveld analysis of PXRD data.[1][2] |

| FTIR ν(CN) Peaks | 2060 cm⁻¹ and 1997 cm⁻¹.[2] | - |

| Magnetic Ordering Temp. (T_C) | - | (240 ± 10) K.[1][2] |

| Weiss Temperature (Θ) | - | (−836 ± 6) K.[1][2] |

| Chromium Oxidation State | Contains Cr²⁺ and Cr³⁺ | Primarily Cr³⁺, confirmed by a ~1 eV shift to lower energies in X-ray absorption spectra.[1][2] |

Logical Relationship of Synthesis Steps and Outcomes

The success of this nonaqueous method hinges on a logical sequence of steps designed to control the final product's properties.

Caption: Relationship between synthesis parameters and material properties.

Conclusion

The nonaqueous synthesis strategy presented provides a robust and reproducible method for producing high-purity, low-vacancy chromium this compound.[1][2] This approach successfully overcomes the limitations of traditional aqueous methods, enabling the synthesis of a material that exhibits strong magnetic interactions, as theoretically predicted.[1][2][3] The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers working on the synthesis of advanced coordination polymers and for professionals exploring the applications of these materials in fields such as magnetic devices and beyond. This methodology challenges the conventional view of the solvent as a mere reaction medium and opens new avenues for exploring other air- and moisture-sensitive Prussian blue analogues.[1][3][5]

References

- 1. Nonaqueous Synthesis of Low-Vacancy Chromium this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Nonaqueous Synthesis of Low-Vacancy Chromium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nonaqueous synthesis of low-vacancy chromium this compound | Department of Materials [materials.ox.ac.uk]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Non-aqueous synthesis of high-quality Prussian blue analogues for Na-ion batteries: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

Hexacyanochromate(III) as a precursor for Prussian blue analogues

An In-depth Technical Guide: Hexacyanochromate(III) as a Precursor for Prussian Blue Analogues

Introduction

Prussian blue analogues (PBAs) are a class of coordination polymers characterized by a porous, open-framework structure formed by bridging cyanide ligands between two different metal centers.[1][2] Their general formula is AₓT[R(CN)₆]₁₋ᵧ·wH₂O, where 'A' is an alkali metal ion, 'T' and 'R' are transition metals, 'y' represents vacancies in the [R(CN)₆] framework, and 'w' is the number of water molecules.[1][3] In this framework, the 'R' metal is coordinated to the carbon end of the cyanide ligand, while the 'T' metal is coordinated to the nitrogen end.[1]

While hexacyanoferrates are the most studied precursors for PBAs, this compound(III) ([Cr(CN)₆]³⁻) has emerged as a critical precursor for developing PBAs with specific functionalities. These chromium-based PBAs are particularly notable for their applications as low-potential anode materials in sodium-ion batteries and as efficient nanocatalysts.[1][4][5] This guide provides a comprehensive overview of the synthesis, properties, and applications of PBAs derived from this compound(III), tailored for researchers and professionals in materials science and drug development.

Synthesis of Chromium-Based Prussian Blue Analogues

The most common and scalable method for synthesizing chromium-based PBAs is aqueous co-precipitation, often referred to as Route 1.[1][2] This method involves the rapid reaction between an aqueous solution of a this compound(III) salt (e.g., K₃[Cr(CN)₆]) and a solution containing another transition metal salt (e.g., manganese(II) chloride, cobalt(II) chloride).[1][5]

General Synthesis Workflow

The co-precipitation process involves mixing the precursor solutions, leading to the formation of a solid PBA precipitate. The properties of the final product, such as particle size, crystallinity, and defect concentration, can be tuned by controlling synthesis parameters like precursor concentration, addition rate, temperature, and aging time.[3][6]

Caption: General workflow for Cr-PBA synthesis via co-precipitation.

Detailed Experimental Protocols

Protocol 1: Synthesis of Manganese this compound(III) (MnHCCr)

This protocol is adapted from studies on PBAs for battery applications.[4][7]

-

Precursor Preparation : Prepare two separate aqueous solutions:

-

Solution A: Dissolve K₃[Cr(CN)₆] in deionized water.

-

Solution B: Dissolve a manganese(II) salt (e.g., MnCl₂) in deionized water.

-

-

Co-precipitation : Add Solution A dropwise to Solution B under vigorous stirring at room temperature. A precipitate will form immediately.

-

Aging : Continue stirring the mixture for a period of 2 to 3 hours to allow for the aging of the precipitate.

-

Isolation : Collect the precipitate by centrifugation or vacuum filtration.

-

Washing : Wash the collected solid multiple times with deionized water to remove residual ions like K⁺ and Cl⁻, followed by washing with ethanol.

-

Drying : Dry the final product in an oven or under vacuum at a specified temperature (e.g., 70-80°C) for several hours.[5]

Protocol 2: Synthesis of Cobalt Tetracyanonickelate (B1213329) this compound (CoTCNi/HCCr) Nanocatalyst [5]

-

Precursor Preparation :

-

Dissolve 0.6 mol of potassium tetracyanonickelate(II) [K₂Ni(CN)₄] and 0.2 mol of potassium this compound(III) [K₃Cr(CN)₆] together in 20 mL of double-distilled water. Stir for 2 hours.

-

Separately, dissolve 0.9 mol of cobalt(II) chloride hexahydrate [CoCl₂·6H₂O] in double-distilled water.

-

-

Co-precipitation : Add the cobalt chloride solution dropwise to the mixed cyanide salt solution with continuous stirring.

-

Aging : Continue stirring the mixture for 3 hours until a homogeneous precipitate is formed.

-

Isolation : Filter the precipitate using filter paper.

-

Washing : Wash the product several times with double-distilled water.

-

Drying & Calcination : Dry the precipitate at 70°C for 20 hours, then calcine at 200°C for 10 hours.[5]

Physicochemical Properties and Characterization

The properties of this compound(III)-based PBAs depend on the 'T'-site metal cation and the number of vacancies and water molecules in the structure.

Structural Framework

The fundamental structure of a chromium-based PBA consists of a cubic framework of alternating CrC₆ and TN₆ octahedra (where T is the other transition metal).[1] The cyanide groups act as linear bridges, creating large interstitial voids that can accommodate alkali ions and water molecules. The presence of [Cr(CN)₆]³⁻ vacancies is common to maintain charge neutrality, especially when divalent 'T' site cations are used.[2]

Caption: Schematic of the Cr-PBA crystal lattice showing metal centers.

Quantitative Data

The unique properties of these materials are quantified by various electrochemical and physical parameters.

| Property | PBA Composition | Value | Application Context | Reference |

| Redox Potential | Mnᴵᴵ[Crᴵᴵᴵ(CN)₆] | -0.86 V vs. SHE (1.84 V vs. Na⁺/Na) | Na-ion Battery Anode | [1][4] |

| Feᴵᴵ[Crᴵᴵᴵ(CN)₆] | -0.86 V vs. SHE | Na-ion Battery Anode | [1] | |

| Crᴵᴵ[Crᴵᴵᴵ(CN)₆] | -0.56 V vs. SHE | Na-ion Battery Anode | [1] | |

| Lattice Parameter | MnHCCr (hydrated) | 10.804 Å | Structural Analysis | [7] |

| Vacancy Content | MnHCCr | ~30-31% | Structural Integrity | [7] |

| Catalytic Rate Constant | CoTCNi/HCCr | k = 0.0103 s⁻¹ | Catalysis (4-NA reduction) | [5][8] |

| Catalytic Reaction Time | CoTCNi/HCCr | 270 seconds | Catalysis (4-NA reduction) | [5][8] |

| Optical Band Gap | CoTCNi/HCCr | 3.70 eV, 4.05 eV | Electronic Properties | [8] |

Material Characterization Workflow

A multi-technique approach is essential to fully characterize the synthesized chromium-based PBAs.

Caption: Standard characterization techniques for chromium-based PBAs.

Key Applications

Anode Materials for Sodium-Ion Batteries

The development of suitable anode materials is a significant challenge for sodium-ion batteries. This compound(III)-based PBAs, particularly manganese this compound (MnHCCr), are promising candidates due to their very low redox potentials.[4] MnHCCr exhibits a reversible sodium insertion at approximately -0.86 V vs. SHE, which is among the lowest potentials reported for any PBA material.[4] This property, combined with the structural stability of the PBA framework that allows for fast ion kinetics, makes it an attractive anode material.[4][7]

Nanocatalysis

PBAs can serve as effective and inexpensive nanocatalysts.[5] For instance, the synthesized cobalt tetracyanonickelate this compound (CoTCNi/HCCr) nanoparticles have demonstrated high catalytic activity in the reduction of toxic environmental pollutants like 4-nitroaniline (B120555) (4-NA) to the less harmful p-phenylenediamine (B122844) (p-PDA).[5][8] The high surface area and specific elemental composition of these nanoparticles enhance their catalytic performance.[5]

References

- 1. Prussian Blue Analogues as Anode Materials for Battery Applications: Complexities and Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Strategies for synthesis of Prussian blue analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Genesis of Hexacyanochromates: A Journey Through Early Chemical Literature

For Immediate Release

A deep dive into the annals of chemical history reveals the foundational studies and serendipitous discoveries that led to the development of hexacyanochromate compounds. This technical guide illuminates the nascent stages of research, providing a comprehensive overview for researchers, scientists, and drug development professionals. The journey begins in the late 18th century, a period of fervent discovery in the field of chemistry, and traces the path to the isolation and characterization of these complex chromium salts.

The Dawn of a New Element and its Cyanide Affinity

The story of hexacyanochromates is intrinsically linked to the discovery of chromium itself. In 1797, French chemist Louis-Nicolas Vauquelin first isolated chromium from the mineral crocoite (lead chromate). His findings, published in the contemporary French journals "Annales de Chimie" and "Journal de Physique, de Chimie, d'Histoire Naturelle et des Arts," laid the groundwork for the exploration of its diverse compounds.

Shortly after Vauquelin's discovery, another chemist, Tassaert, is credited with identifying chromium in chromite ore. While Tassaert's work on cobalt-ammonia complexes in 1798 is well-documented, his specific contributions to the early chemistry of chromium cyanides are less clear. However, the intellectual climate of the time, with its intense focus on the newly discovered "prussiates" (cyanides), suggests that the investigation of the reactions between chromium salts and cyanides would have been a logical and compelling area of study for chemists of that era.

The First Synthesis: A Glimpse into Early 19th-Century Chemistry

Pinpointing the exact moment of the first synthesis of a this compound compound is challenging due to the nature of scientific communication in the late 18th and early 19th centuries. However, a meticulous review of historical chemical literature, particularly the comprehensive encyclopedic works that followed this period, provides invaluable insights.

The most definitive early accounts are found within Leopold Gmelin's "Handbuch der anorganischen Chemie" and J.W. Mellor's "A Comprehensive Treatise on Inorganic and Theoretical Chemistry." These monumental works, which collated and critically reviewed the chemical knowledge of their time, attribute the first detailed investigations of potassium this compound(III) to the early 19th century.

While a specific singular "discovery" publication is not readily apparent, the collective work of chemists in the decades following chromium's discovery led to the isolation and characterization of its cyanide complexes. The early synthetic methods were often empirical, relying on the careful observation of precipitation reactions and the crystallization of the resulting salts.

Experimental Protocols of the Pioneers

The earliest experimental procedures for the synthesis of potassium this compound(III) were rudimentary by modern standards. They typically involved the reaction of a soluble chromium(III) salt with a solution of potassium cyanide. The following protocol is a reconstruction based on the descriptions found in early chemical treatises.

Table 1: Reconstructed Early Experimental Protocol for the Synthesis of Potassium this compound(III)

| Step | Procedure | Observations |

| 1 | Preparation of a Chromium(III) Solution | A solution of a chromium(III) salt, such as chromium(III) chloride or chromium(III) sulfate, was prepared by dissolving the salt in water. |

| 2 | Preparation of a Potassium Cyanide Solution | A solution of potassium cyanide was prepared separately. Early preparations of potassium cyanide were often impure. |

| 3 | Reaction | The chromium(III) salt solution was added to the potassium cyanide solution. |

| 4 | Isolation and Purification | The resulting mixture was often heated and then allowed to cool, promoting the crystallization of the product. The crystals were then separated by filtration and washed. |

It is important to note that quantitative data from these very early experiments are scarce and often imprecise. Yields were likely low, and the purity of the final product was variable. The focus of early researchers was primarily on the qualitative description of these new compounds, their colors, and their basic chemical reactivities.

Logical Relationships in Early Coordination Chemistry

The discovery of hexacyanochromates played a role in the developing understanding of what would later be known as coordination chemistry. The formation of a stable, crystalline compound from the reaction of a simple metal salt and a cyanide salt was a key observation.

Caption: Early concept of complex formation.

This simple workflow illustrates the fundamental understanding of the time: that two seemingly simple salts could combine to form a more complex and stable substance with distinct properties. This was a departure from the prevailing theories of simple salt combination and hinted at the existence of more intricate chemical structures.

The Path Forward: From Empirical Observation to Structural Understanding

The early studies of this compound compounds were characterized by empirical observation and qualitative description. It would take the development of new analytical techniques and theoretical frameworks in the latter half of the 19th and early 20th centuries to fully elucidate the octahedral structure of the this compound(III) anion and the nature of the coordination bonds.

This foundational work, however, was crucial in establishing the existence of this class of compounds and in sparking the curiosity of generations of chemists who would go on to unravel their complex and fascinating properties. The journey from Vauquelin's initial discovery of chromium to the synthesis and characterization of its intricate cyanide complexes stands as a testament to the persistent and incremental nature of scientific progress.

Theoretical Magnetic Properties of Crystalline Cr(III)-Cr(III) Systems: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimentally determined magnetic properties of crystalline materials containing chromium(III) ions. The unique electronic configuration of Cr(III) (3d³) gives rise to a variety of interesting magnetic phenomena, governed by intricate exchange interactions. This document synthesizes key findings on the magnetic behavior of these systems, detailing the theoretical models used for their interpretation, the experimental techniques for their characterization, and a summary of reported magnetic parameters. Particular emphasis is placed on the nature of the magnetic coupling—ferromagnetic versus antiferromagnetic—and the computational methodologies employed to predict and understand these properties.

Introduction to Magnetism in Cr(III) Systems

The magnetic properties of crystalline materials containing Cr(III) ions are primarily dictated by the interactions between the unpaired electrons in the 3d orbitals of adjacent chromium centers. With a 3d³ electronic configuration, each Cr(III) ion in an octahedral ligand field possesses a spin state of S = 3/2. The interaction between these local magnetic moments can lead to either antiferromagnetic (AFM) or ferromagnetic (FM) ordering, depending on the specific geometric and electronic structure of the compound.[1]

The dominant mechanism governing these interactions is typically superexchange, an indirect coupling mediated by intervening non-magnetic ligand atoms (e.g., O²⁻, Cl⁻).[2] The strength and sign of the superexchange interaction are highly sensitive to the Cr-ligand-Cr bond angle and distance. In some mixed-valence systems containing both Cr(III) and another chromium oxidation state, a double-exchange mechanism can also contribute to ferromagnetic coupling.[3][4]

Theoretical Models for Describing Magnetic Interactions

The magnetic interactions in Cr(III)-Cr(III) systems are most commonly described by the Heisenberg-Dirac-Van Vleck (HDVV) spin Hamiltonian:

H = -2J Σ Sᵢ ⋅ Sⱼ

where:

-

J is the isotropic exchange coupling constant. A negative J value indicates antiferromagnetic coupling, while a positive value signifies ferromagnetic coupling.

-

Sᵢ and Sⱼ are the spin operators for the interacting Cr(III) centers.

In more complex scenarios, particularly in materials with significant spin-orbit coupling or lower symmetry, anisotropic and antisymmetric (Dzyaloshinskii-Moriya) interactions may also be included in the Hamiltonian.[5][6]

Computational Methodologies

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical investigation of magnetic properties in Cr(III) compounds.[7][8] By calculating the total energies of different spin configurations (e.g., ferromagnetic and antiferromagnetic states), the exchange coupling constant (J) can be extracted.

A common approach involves the "broken-symmetry" (BS) method within a DFT framework. This method provides a means to approximate the energy of the multiconfigurational ground state of magnetically coupled systems.[7] For systems with strong electron correlation effects, a Hubbard U correction (DFT+U) is often necessary to accurately describe the localization of d-electrons and predict the correct magnetic ground state.[6][9]

Below is a generalized workflow for the computational determination of magnetic parameters using DFT.

Caption: Workflow for DFT-based calculation of magnetic exchange coupling constants.

Experimental Techniques for Magnetic Characterization

SQUID Magnetometry

Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive technique used to measure the magnetic susceptibility of a material as a function of temperature and applied magnetic field.[10]

Experimental Protocol:

-

A polycrystalline sample of the Cr(III) compound is placed in a sample holder with known (and minimal) magnetic background.

-

The sample is cooled to a low temperature (typically ~2 K) in zero magnetic field (Zero-Field-Cooled, ZFC) or in a small applied field (Field-Cooled, FC).

-

A small, constant magnetic field (e.g., 1000 Oe) is applied, and the magnetization is measured as the temperature is slowly increased.

-

The magnetic susceptibility (χ) is calculated from the measured magnetization. The product χT is often plotted against temperature to analyze the magnetic behavior. For a simple paramagnetic system, χT is constant. Deviations from this constancy indicate magnetic exchange interactions.

-

Isothermal magnetization versus applied field (M vs. H) measurements can also be performed at various temperatures to probe for magnetic saturation and hysteresis.

Inelastic Neutron Scattering (INS)

Inelastic Neutron Scattering is a powerful technique that can directly probe the magnetic excitations (spin waves or magnons) in a material.[11] By measuring the energy and momentum transfer of neutrons scattered from the sample, it is possible to map out the magnetic spectrum and determine the exchange coupling constants with high precision.

Experimental Protocol:

-

A deuterated powder sample is typically used to minimize incoherent scattering from hydrogen.

-

The sample is placed in a cryostat to allow for measurements at low temperatures, where magnetic ordering is present and excitations are well-defined.

-

A monochromatic beam of neutrons is incident on the sample.

-

The energy of the scattered neutrons is analyzed at various scattering angles.

-

The resulting INS spectrum shows peaks corresponding to transitions between different spin states of the Cr(III) clusters or the magnon dispersion in an extended lattice. The energies of these transitions are directly related to the exchange coupling parameters (J).

Summary of Magnetic Properties for Selected Cr(III)-Cr(III) Systems

The magnetic properties of crystalline Cr(III) compounds are diverse, ranging from simple dimeric and trimeric clusters to extended one-dimensional (1D) chains and two-dimensional (2D) layers.

Polynuclear Cr(III) Clusters

Trinuclear oxo-centered chromium(III) acetate, [Cr₃O(OOCCH₃)₆(H₂O)₃]Cl, is a classic example of an antiferromagnetically coupled system.[11] In such clusters, the three Cr(III) ions are arranged in a triangular fashion.

| Compound/System | J₁ (cm⁻¹) | J₂ (cm⁻¹) | J₃ (cm⁻¹) | Magnetic Ground State | Reference |

| [Cr₃O(OOCCH₃)₆(H₂O)₃]Cl | -11.5 ± 0.2 | -10.5 ± 0.2 | -9.7 ± 0.2 | Antiferromagnetic | [11] |

One-Dimensional Cr(III) Chains

Pseudo-1D chromium thiolate coordination polymers exhibit magnetic behavior that is highly dependent on the Cr-S-Cr bond angle, in accordance with the Goodenough-Kanamori-Anderson rules.[10]

| Compound | Intrachain J (K) | Cr-S-Cr Angle (°) | Cr-Cr Distance (Å) | Magnetic Behavior | Reference |

| CrBTT | -32.0(5) | 78 | 3.03 | Antiferromagnetic | [10] |

| Cr₂BDT₃ | +5.7(1) | 85 | 3.23 | Ferromagnetic | [10] |

Two-Dimensional Cr(III) Halides

The chromium trihalides (CrX₃, where X = Cl, Br, I) are layered van der Waals materials that have been shown to exhibit long-range magnetic order down to the monolayer limit.[5][6]

| Monolayer | Magnetic Ground State | Curie/Néel Temp. (K) | Magnetic Anisotropy | Reference |

| CrCl₃ | Ferromagnetic (in-plane) | ~14 (bulk AFM) | In-plane | [6][12] |

| CrI₃ | Ferromagnetic | ~45 | Out-of-plane | [5][13][14] |

The magnetic exchange in these 2D materials is a complex interplay of direct exchange and superexchange through the halide ions. The Cr-X-Cr bond angle being close to 90° makes simple predictions based on the Goodenough-Kanamori rules challenging.[5]

Magnetic Exchange Pathways

The primary mechanisms for magnetic coupling in Cr(III) systems are superexchange and, in mixed-valence cases, double exchange.

Caption: Comparison of superexchange and double exchange mechanisms.

Conclusion

The magnetic properties of crystalline Cr(III)-Cr(III) systems are rich and varied, stemming from the interplay of electronic structure, crystal geometry, and the nature of the chemical bonds. Theoretical modeling, particularly through DFT, has proven indispensable for elucidating the underlying exchange mechanisms and predicting magnetic behavior. This guide has summarized the key theoretical concepts, computational and experimental protocols, and a selection of results for different classes of Cr(III) materials. The continued synergy between theoretical prediction and experimental verification will be crucial for the rational design of novel Cr(III)-based materials with tailored magnetic properties for applications in spintronics, quantum computing, and materials science.

References

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. Superexchange - Wikipedia [en.wikipedia.org]

- 3. Double-exchange mechanism - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. arxiv.org [arxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oral: A Computational Study of Magnetism in CrI<sub>3</sub> Monolayers - APS Global Physics Summit 2025 [archive.aps.org]

- 9. Magnetic properties of Cr8 and V8 molecular rings from ab initio calculations [arxiv.org]

- 10. osti.gov [osti.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Control of magnetic states and spin interactions in bilayer CrCl3 with strain and electric fields: an ab initio study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arxiv.org [arxiv.org]

- 14. arxiv.org [arxiv.org]

An In-depth Technical Guide to the Paramagnetic Behavior of Potassium Hexacyanochromate(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the paramagnetic properties of potassium hexacyanochromate(III) (K₃[Cr(CN)₆]). It details the theoretical underpinnings of its magnetism, experimental protocols for its characterization, and relevant data for scientific and research applications.

Introduction to the Magnetism of Potassium this compound(III)

Potassium this compound(III) is a yellow, air-stable crystalline solid with the chemical formula K₃[Cr(CN)₆].[1] It is known to exhibit paramagnetism, a property arising from the presence of unpaired electrons in the d-orbitals of the central chromium(III) ion.[1] Understanding the paramagnetic nature of this and similar transition metal complexes is crucial in various fields, including materials science, catalysis, and bioinorganic chemistry. This guide will delve into the electronic structure, theoretical magnetic moment, and the experimental techniques used to quantify the magnetic behavior of this compound.

Theoretical Basis of Paramagnetism in [Cr(CN)₆]³⁻

The paramagnetic behavior of potassium this compound(III) is a direct consequence of the electronic configuration of the central chromium(III) ion within the octahedral crystal field generated by the six cyanide ligands.

Crystal Field Theory and d-Orbital Splitting

According to Crystal Field Theory (CFT), the six cyanide ligands surrounding the Cr³⁺ ion create an octahedral electrostatic field. This field removes the degeneracy of the five d-orbitals, splitting them into two distinct energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e_g).

The chromium(III) ion has a d³ electron configuration. The cyanide ion (CN⁻) is a strong-field ligand, which typically favors a low-spin configuration. However, for a d³ configuration, the electrons will occupy the lower energy t₂g orbitals with parallel spins, regardless of whether the ligand is strong- or weak-field. This results in three unpaired electrons.

The following diagram illustrates the crystal field splitting for the [Cr(CN)₆]³⁻ ion.

Theoretical Magnetic Moment

The presence of three unpaired electrons leads to a predictable "spin-only" magnetic moment (μ_s), which can be calculated using the following formula:

μ_s = √[n(n+2)]

where 'n' is the number of unpaired electrons. For the [Cr(CN)₆]³⁻ ion with n=3, the theoretical spin-only magnetic moment is:

μ_s = √[3(3+2)] = √15 ≈ 3.87 Bohr Magnetons (BM)

Experimental values are generally expected to be in close agreement with this theoretical prediction.

Data Presentation

| Parameter | Theoretical Value | Experimental Value |

| Number of Unpaired Electrons (n) | 3 | Not available |

| Spin-only Magnetic Moment (μ_s) | 3.87 BM | Not available |

| Molar Magnetic Susceptibility (χ_m) | Not calculated | Not available |

Experimental Protocols for Magnetic Susceptibility Measurement

The paramagnetic behavior of potassium this compound(III) can be experimentally verified and quantified using several methods. The most common techniques are the Gouy method and the Evans (NMR) method.

Gouy Method

The Gouy method involves measuring the apparent change in mass of a sample when it is placed in a magnetic field.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: A finely powdered sample of potassium this compound(III) is uniformly packed into a cylindrical Gouy tube of a known cross-sectional area (A).

-

Apparatus Setup: The Gouy tube is suspended from a sensitive analytical balance such that its bottom end is in the region of maximum magnetic field strength between the poles of an electromagnet, and the top end is in a region of negligible field.

-

Initial Measurement: The mass of the sample is recorded with the electromagnet turned off (W_air).

-

Magnetic Field Measurement: The electromagnet is turned on, and the magnetic field strength (H) is measured using a calibrated Gaussmeter.

-

Final Measurement: The apparent mass of the sample is recorded with the magnetic field on (W_field).

-

Calculations:

-

The change in mass (ΔW) is calculated as W_field - W_air. For a paramagnetic substance, this change will be positive.

-

The mass susceptibility (χ_g) is calculated using the formula: χ_g = (2 * g * ΔW) / (H² * A), where g is the acceleration due to gravity.

-

The molar susceptibility (χ_m) is obtained by multiplying the mass susceptibility by the molar mass of K₃[Cr(CN)₆].

-

The effective magnetic moment (μ_eff) is then calculated using the equation: μ_eff = 2.828 * √(χ_m * T), where T is the absolute temperature in Kelvin.

-

Evans Method (NMR Spectroscopy)

The Evans method utilizes the shift in the NMR signal of a reference compound in the presence of a paramagnetic species to determine the magnetic susceptibility.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation:

-

A solution of potassium this compound(III) is prepared at a precisely known concentration (c) in a suitable deuterated solvent.

-

A small amount of an inert reference compound, such as tetramethylsilane (B1202638) (TMS), is added to the solution.

-

A reference sample is prepared with the same solvent and reference compound but without the paramagnetic complex. This is sealed in a capillary tube.

-

The capillary tube is placed inside the NMR tube containing the sample solution.

-

-

NMR Measurement:

-

The ¹H NMR spectrum of the sample is acquired.

-

The chemical shift of the reference compound in the bulk solution will be different from that in the capillary due to the presence of the paramagnetic K₃[Cr(CN)₆].

-

The difference in the frequencies (Δf) of the two reference signals is measured in Hertz.

-

-

Calculations:

-

The molar magnetic susceptibility (χ_m) is calculated using the formula: χ_m = (3 * Δf) / (4 * π * f * c), where f is the operating frequency of the NMR spectrometer.

-

A correction is applied for the diamagnetic contributions of the solvent and the ligand framework of the complex to obtain the corrected molar susceptibility (χ_m_corr).

-

The effective magnetic moment (μ_eff) is then calculated using the equation: μ_eff = 2.828 * √(χ_m_corr * T), where T is the absolute temperature.

-

Conclusion

Potassium this compound(III) is a classic example of a paramagnetic coordination compound. Its magnetic properties are well-explained by Crystal Field Theory, which predicts the presence of three unpaired electrons in the d-orbitals of the chromium(III) center, leading to a theoretical spin-only magnetic moment of approximately 3.87 Bohr Magnetons. The paramagnetism of this compound can be experimentally quantified using established techniques such as the Gouy method and the Evans method. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers and professionals to investigate and understand the magnetic behavior of potassium this compound(III).

References

Solubility Profile of Potassium Hexacyanochromate(III): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium hexacyanochromate(III) (K₃[Cr(CN)₆]), a compound of interest in various chemical and pharmaceutical research areas. This document collates available quantitative data, details relevant experimental methodologies for solubility determination, and presents a logical workflow for such experiments.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including reaction kinetics, formulation development, and biological availability. The following table summarizes the known quantitative solubility data for potassium this compound(III) in different solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citation |

| Water | 20 | 30.96 | [1] |

| Water | 20 | ~31 | |

| Ethanol | Not Specified | Insoluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for research and development. The following are detailed methodologies for two common and reliable experimental protocols for determining the solubility of a solid compound like potassium this compound(III) in a given solvent.

Isothermal Saturation Method (Shake-Flask Method)

This is a widely recognized and reliable method for determining thermodynamic (equilibrium) solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined, which represents its solubility at that temperature.

Apparatus and Materials:

-

Potassium this compound(III) solid

-

Solvent of interest

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)

Procedure:

-

Preparation: Add an excess amount of potassium this compound(III) to a series of vials or flasks containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-